PIP-199

Chemical stability Assay interference Pan-assay interference compounds (PAINS)

Researchers screening for FANCM-RMI inhibitors frequently encounter false positives from assay-interfering compounds. PIP-199 is a validated negative control: it exhibits zero competitive displacement in FP assays (up to 100 μM) and no binding to immobilized RMI1/2 in SPR, definitively distinguishing true hits from artifacts. • Use as PAINS reference standard for chemical probe validation training • Benchmark for identifying nonspecific cytotoxicity from Mannich base decomposition products • Comparator for ruling out assay interference in FANCM-RMI screening campaigns

Molecular Formula C27H28N4O3
Molecular Weight 456.5 g/mol
Cat. No. B10824548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIP-199
Molecular FormulaC27H28N4O3
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5
InChIInChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3
InChIKeyROTCTSYSZSYNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIP-199: Chemical Instability and Pan-Assay Interference Define Its Role as a Negative Control in FANCM–RMI Interaction Studies


PIP-199 (CAS 622795-76-0), an indole-derived Mannich base, was the first reported small-molecule inhibitor of the Fanconi anemia complementation group M–RecQ-mediated genome instability protein (FANCM–RMI) protein–protein interaction, a target implicated in the alternative lengthening of telomeres (ALT) pathway in cancer [1]. Its original characterization reported an IC50 of 36 μM for inhibiting the RMI core complex/MM2 interaction and a Kd of 3.4 μM for binding to the RMI core complex [2]. However, subsequent rigorous chemical and biophysical characterization has revealed that PIP-199 is a chemically unstable pan-assay interference compound (PAINS) that decomposes immediately in aqueous buffers and exhibits no genuine target engagement in validated binding or competition assays [1]. These findings have redefined PIP-199's utility not as a selective chemical probe for FANCM–RMI but as a critical negative control and a cautionary case study in chemical probe validation [1].

Why PIP-199 Cannot Be Substituted by Other FANCM–RMI Tool Compounds Without Rigorous Validation


The FANCM–RMI interaction is a validated therapeutic target in ALT-positive cancers, and the pursuit of chemical probes has yielded structurally and mechanistically diverse compound classes, including Mannich base small molecules (e.g., PIP-199) and cyclic peptides (e.g., RMI-L4) [1][2]. These classes are not interchangeable due to fundamental differences in chemical stability, target engagement mechanisms, and assay interference profiles. PIP-199's documented aqueous instability and pan-assay interference behavior—specifically, decomposition into multiple breakdown products that cause nonspecific cellular toxicity—mean that any observed phenotype in cell-based assays cannot be attributed to FANCM–RMI inhibition [1]. In contrast, cyclic peptide inhibitors such as RMI-L4 exhibit genuine, high-affinity binding (KD = 2.5 nM) and competitive disruption (IC50 = 54 nM) of the FANCM–RMI interaction in validated biophysical assays but lack cell permeability [2]. Therefore, substituting one FANCM–RMI tool compound for another without understanding their distinct validation status, stability profiles, and assay compatibility will lead to irreproducible results and erroneous biological conclusions.

PIP-199 Quantitative Differentiation: Stability, Target Engagement, and Cellular Activity Versus Validated FANCM–RMI Inhibitors


Aqueous Stability: PIP-199 Decomposes Immediately in Assay Buffer Versus Stable Cyclic Peptide Inhibitors

PIP-199 exhibits immediate and complete decomposition in common aqueous buffers (e.g., phosphate-buffered saline, Tris buffer), as demonstrated by liquid chromatography–mass spectrometry (LC-MS) analysis, whereas validated cyclic peptide inhibitors of FANCM–RMI remain stable under identical conditions [1]. This instability precludes accurate determination of binding or inhibitory constants and generates multiple breakdown products that confound biological assays [1].

Chemical stability Assay interference Pan-assay interference compounds (PAINS)

Target Engagement: PIP-199 Shows No Binding in Fluorescence Polarization and SPR Assays Versus Nanomolar Affinity of Cyclic Peptides

In validated fluorescence polarization (FP) competition assays using a TMR-labeled MM2 peptide tracer, PIP-199 shows no displacement of the tracer up to 100 μM, indicating a complete lack of competitive binding to the RMI1/2 complex [1]. In contrast, cyclic peptide inhibitors such as RMI-L4 engage the FANCM-binding pocket with a KD of 2.5 nM and inhibit the interaction with an IC50 of 54 nM [2]. Surface plasmon resonance (SPR) analysis further confirms no measurable binding of PIP-199 to immobilized RMI1/2, while cyclic peptides exhibit robust, dose-dependent binding responses [1][2].

Target engagement Fluorescence polarization (FP) Surface plasmon resonance (SPR) Binding affinity

Cellular Activity: PIP-199 Effects Arise from Nonspecific Toxicity of Breakdown Products, Not Target Inhibition

Apparent antiproliferative activity of PIP-199 in ALT-positive cancer cell lines (e.g., U2OS osteosarcoma) has been shown to result from the nonspecific toxicity of its multiple aqueous decomposition products rather than from inhibition of the FANCM–RMI interaction [1]. In contrast, cell-penetrating cyclic peptide conjugates (e.g., CPP-RMI-L4) induce a specific antiproliferative effect in ALT-positive cells that is linked to FANCM–RMI disruption, as confirmed by target engagement assays and lack of activity in ALT-negative cells [2].

Cellular assay Cytotoxicity Nonspecific toxicity ALT cancer cells

Chemical Scaffold Classification: PIP-199 Represents a New Family of Pan-Assay Interference Compounds (PAINS)

The indole-derived Mannich base scaffold of PIP-199 has been identified as a new structural family of pan-assay interference compounds (PAINS) that should be thoroughly assessed for aqueous stability before use in any biological study [1]. This classification places PIP-199 alongside other well-documented PAINS scaffolds (e.g., rhodanines, phenolic Mannich bases) that are known to produce false-positive hits in high-throughput screening campaigns. Unlike validated FANCM–RMI inhibitors (e.g., cyclic peptides, which show no PAINS alerts and clean binding profiles), PIP-199 and its close analogues exhibit intrinsic chemical instability that leads to multiple assay artifacts [1][2].

Pan-assay interference compounds (PAINS) Chemical probes Assay artifacts Mannich base

Validated Application Scenarios for PIP-199: Negative Control and Chemical Probe Validation Case Study


Negative Control for FANCM–RMI Inhibitor Screening Assays

PIP-199 can be employed as a definitive negative control in fluorescence polarization (FP) and surface plasmon resonance (SPR) assays designed to identify genuine FANCM–RMI inhibitors. Because PIP-199 shows no competitive displacement of the TMR-RaMM2 tracer (up to 100 μM) and no binding to immobilized RMI1/2, it provides a benchmark for non-inhibitory or assay-interfering compounds [1]. Inclusion of PIP-199 in screening campaigns helps researchers distinguish between true hits and false positives arising from assay artifacts.

Case Study in Chemical Probe Validation and PAINS Education

The PIP-199 story serves as an instructive case study for academic and industrial research groups on the importance of rigorous chemical probe validation. Its documented aqueous instability, lack of target engagement, and classification as a new PAINS scaffold underscore critical pitfalls in early-stage chemical biology [1]. Procurement of PIP-199 for educational workshops or laboratory training modules on assay interference and chemical probe quality control provides a tangible example of how a seemingly selective inhibitor can be retrospectively invalidated.

Reference Compound for Assessing Mannich Base Scaffold Stability in Drug Discovery

Medicinal chemistry teams working with Mannich base-containing compound libraries can use PIP-199 as a reference standard for evaluating aqueous stability and decomposition pathways. The detailed LC-MS characterization of PIP-199's breakdown products in PBS and Tris buffer provides a benchmark for assessing the stability of related indole-derived Mannich bases [1]. This application supports compound quality control efforts and helps medicinal chemists deprioritize unstable scaffolds early in hit-to-lead campaigns.

Benchmark for Differentiating True Target Engagement from Nonspecific Cytotoxicity in Cellular Assays

PIP-199 can be used as a comparator compound to establish baseline nonspecific cytotoxicity in ALT-positive cancer cell assays. Because any observed antiproliferative effect of PIP-199 in U2OS cells is attributable to the toxicity of its decomposition products rather than FANCM–RMI inhibition, it serves as a control for non-mechanistic cell killing [1]. When evaluating novel FANCM–RMI inhibitors, researchers can compare their activity profiles to PIP-199 to rule out nonspecific effects.

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